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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(3-Bromo-2-methylpropoxy)prop-1-ene

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. This guide offer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for 3-(3-bromo-2-methylpropoxy)prop-1-ene, a molecule integrating an allyl ether and a substituted bromo-alkane moiety. Understanding the NMR characteristics of this compound is crucial for researchers in synthetic chemistry, materials science, and drug development for structural verification and quality control.

This document moves beyond a simple data report, providing a detailed interpretation of the predicted spectra, grounded in fundamental NMR principles and supported by data from analogous structures. The causality behind the predicted chemical shifts and coupling patterns is explained, offering a framework for the analysis of similar molecular systems. As no direct experimental spectrum for the title compound is publicly available, this guide serves as an expert prediction and a methodological template for spectral analysis.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum of 3-(3-bromo-2-methylpropoxy)prop-1-ene is anticipated to exhibit a complex pattern of signals, arising from the distinct chemical environments of its constituent protons. The presence of an allyl group introduces characteristic vinyl proton signals with intricate splitting patterns, while the bromo-2-methylpropoxy fragment displays diastereotopic protons due to the chiral center at C2'.

Table 1: Predicted ¹H NMR Data for 3-(3-Bromo-2-methylpropoxy)prop-1-ene

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H1a, H1b~ 3.45Doublet of doubletsJ(H1-H2') = 6.5, J(H1a-H1b) = 9.52H
H2'~ 2.10Multiplet-1H
H3'a, H3'b~ 3.35Doublet of doubletsJ(H3'-H2') = 6.0, J(H3'a-H3'b) = 10.02H
H4'~ 1.05DoubletJ(H4'-H2') = 7.03H
H5~ 4.00Doublet of tripletsJ(H5-H6) = 5.5, J(H5-H7a) = 1.5, J(H5-H7b) = 1.52H
H6~ 5.90Multiplet (ddt)J(H6-H7b) = 17.0, J(H6-H7a) = 10.5, J(H6-H5) = 5.51H
H7a (cis)~ 5.20Doublet of tripletsJ(H7a-H6) = 10.5, J(H7a-H7b) = 1.5, J(H7a-H5) = 1.51H
H7b (trans)~ 5.30Doublet of tripletsJ(H7b-H6) = 17.0, J(H7b-H7a) = 1.5, J(H7b-H5) = 1.51H
Justification of Predicted ¹H Chemical Shifts and Coupling Constants:
  • Allyl Protons (H5, H6, H7a, H7b): The protons of the allyl group are expected to resonate in the vinylic and allylic regions of the spectrum. The allylic protons (H5) adjacent to the ether oxygen are deshielded and predicted to appear around 4.00 ppm as a doublet of triplets.[1][2] The vinyl proton H6, being coupled to both the cis (H7a) and trans (H7b) protons as well as the allylic protons (H5), will exhibit a complex multiplet centered around 5.90 ppm. The terminal vinyl protons, H7a and H7b, are diastereotopic and will show distinct signals. The trans proton (H7b) typically resonates slightly downfield from the cis proton (H7a).[2] The expected coupling constants are characteristic for an allyl system: J(trans) ≈ 17 Hz, J(cis) ≈ 10.5 Hz, J(geminal) ≈ 1.5 Hz, and J(allylic) ≈ 5.5 Hz.[1][2]

  • Bromo-2-methylpropoxy Protons (H1', H2', H3', H4'): The protons on the carbon bearing the bromine atom (H3') are expected to be significantly deshielded, with a predicted chemical shift around 3.35 ppm.[3][4] The presence of the chiral center at C2' renders the H1' and H3' protons diastereotopic, meaning they are chemically non-equivalent and will likely appear as a pair of doublet of doublets. The methine proton (H2') will be a complex multiplet due to coupling with H1', H3', and the methyl protons H4'. The methyl protons (H4') will appear as a doublet around 1.05 ppm, a typical value for a methyl group adjacent to a methine.

Spin-Spin Coupling Network

The intricate coupling relationships between the protons can be visualized as follows:

Figure 1: Predicted ¹H-¹H spin-spin coupling network for 3-(3-Bromo-2-methylpropoxy)prop-1-ene.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight chemically non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 3-(3-Bromo-2-methylpropoxy)prop-1-ene

Carbon LabelPredicted Chemical Shift (δ, ppm)DEPT-135DEPT-90
C1'~ 78.0PositiveNo Signal
C2'~ 35.0PositivePositive
C3'~ 38.0PositiveNo Signal
C4'~ 17.0PositiveNo Signal
C5~ 72.0PositiveNo Signal
C6~ 134.5PositivePositive
C7~ 117.0PositiveNo Signal
Justification of Predicted ¹³C Chemical Shifts:
  • Allyl Carbons (C5, C6, C7): The sp² hybridized carbons of the double bond are expected in the range of 115-140 ppm. C6, the internal vinyl carbon, will be more deshielded (~134.5 ppm) than the terminal vinyl carbon C7 (~117.0 ppm).[5][6] The allylic carbon C5, attached to the electronegative oxygen, will appear around 72.0 ppm.[7]

  • Bromo-2-methylpropoxy Carbons (C1', C2', C3', C4'): The carbon atom bonded to the bromine (C3') is expected to have a chemical shift in the range of 35-45 ppm.[8] The carbon attached to the ether oxygen (C1') will be significantly deshielded, predicted to be around 78.0 ppm.[7] The methine carbon (C2') and the methyl carbon (C4') are predicted to appear at approximately 35.0 ppm and 17.0 ppm, respectively.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for a compound like 3-(3-bromo-2-methylpropoxy)prop-1-ene, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard one-pulse proton experiment.

    • Parameters:

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay (d1): 1-2 seconds

      • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

      • Pulse Width: Calibrated 90-degree pulse.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 400 MHz (100 MHz for ¹³C) or higher field NMR spectrometer.

    • Experiment: Proton-decoupled one-pulse carbon experiment (e.g., zgpg30).

    • Parameters:

      • Spectral Width: ~240 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Pulse Width: Calibrated 30-degree pulse to optimize signal for longer relaxation times.

  • DEPT Experiments:

    • Perform DEPT-45, DEPT-90, and DEPT-135 experiments to aid in the assignment of carbon signals based on the number of attached protons.[9] These experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum.

    • Analyze the multiplicities and coupling constants in the ¹H spectrum.

Figure 2: A generalized workflow for the acquisition and analysis of NMR data.

Conclusion

This in-depth technical guide provides a robust prediction and detailed interpretation of the ¹H and ¹³C NMR spectra of 3-(3-bromo-2-methylpropoxy)prop-1-ene. By leveraging established NMR principles and comparative data from analogous structures, we have constructed a comprehensive spectral profile that can serve as a valuable reference for the structural elucidation and characterization of this and related molecules. The provided experimental protocol outlines the necessary steps for obtaining high-quality empirical data to validate these predictions.

References

  • Proton NMR of Allyl Ether Groups - YouTube. (2013). Retrieved from [Link]

  • Abraham, R. J., et al. (1996). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1437-1443.
  • Modgraph. (n.d.). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Retrieved from [Link]

  • University of Potsdam. (n.d.). (Br) Bromine NMR. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Magritek. (2025). Spectrum of the Month: 1H NMR Spectrum of Allyl Glycidyl Ether at 80 MHz. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

  • California State University Stanislaus. (2023). Proton NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

  • SpectraBase. (n.d.). Allyl glycidyl ether - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-methyl-1-propene. Retrieved from [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari. Retrieved from [Link]

  • ResearchGate. (n.d.). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra of the aliphatic region (methyl groups of the...). Retrieved from [Link]

  • News-Medical.Net. (2015). Using EFT NMR to Determine Spectra of Propyl benzoate. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability of 3-(3-Bromo-2-methylpropoxy)prop-1-ene in Solution: A Technical Guide

Executive Summary The compound 3-(3-Bromo-2-methylpropoxy)prop-1-ene is a bifunctional aliphatic molecule characterized by an allyl ether linkage and a primary alkyl bromide with β -branching (an isobutyl-type bromide)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3-Bromo-2-methylpropoxy)prop-1-ene is a bifunctional aliphatic molecule characterized by an allyl ether linkage and a primary alkyl bromide with β -branching (an isobutyl-type bromide). In drug development and complex organic synthesis, understanding the thermodynamic stability of such bifunctional intermediates in solution is critical. The stability profile of this molecule is dictated by the orthogonal reactivities of its two functional groups: the hydrolytic susceptibility of the sterically hindered alkyl bromide and the thermodynamic isomerization potential of the allyl ether. This whitepaper provides an in-depth mechanistic analysis, quantitative thermodynamic profiling, and self-validating experimental protocols to assess its stability in various solvent environments.

Structural and Thermodynamic Profiling

The Alkyl Bromide Motif: Steric Hindrance and Hydrolysis Kinetics

Alkyl bromides are generally susceptible to hydrolysis in aqueous and protic solvent mixtures[1]. However, the thermodynamic degradation pathway is highly dependent on the local substitution pattern. While tertiary bromides readily form stable carbocations via a unimolecular nucleophilic substitution ( SN​1 ) mechanism, primary bromides undergo nucleophilic substitution almost exclusively via a bimolecular ( SN​2 ) pathway[2].

Thermodynamic calculations for the ionization of primary alkyl halides in water demonstrate that the free energy ( ΔG0 ) and enthalpy ( ΔH0 ) of ionization are prohibitively high, making an SN​1 ion-pair mechanism energetically improbable[3]. Therefore, the hydrolysis of 3-(3-Bromo-2-methylpropoxy)prop-1-ene relies on the SN​2 mechanism. Crucially, the β -methyl group introduces significant steric hindrance around the C-Br bond[2]. This neopentyl-like steric bulk increases the activation enthalpy ( ΔH‡ ) required to reach the pentacoordinate transition state, rendering this specific bromide more thermodynamically stable against hydrolysis than unbranched primary bromides. Furthermore, the enthalpy of activation in mixed alcohol-water systems is highly sensitive to solvent structural changes, reaching minima at specific solvent compositions where the hydrogen-bonding network of water is maximized[4].

The Allyl Ether Motif: Isomerization and Oxidative Vulnerability

The allyl ether moiety provides robust kinetic stability under neutral and mildly basic conditions, a property that makes allyl ethers highly valued as protecting groups in organic synthesis[5],[6].

Despite this kinetic stability, the allyl ether is not the global thermodynamic minimum of the system. Under strongly basic conditions (e.g., Potassium tert-butoxide) or in the presence of transition metal catalysts, the allyl ether undergoes an alkaline isomerization to the corresponding propenyl ether (enol ether)[5],[7]. This isomerization is thermodynamically driven by the conjugation of the newly formed π -system with the oxygen lone pairs, which lowers the overall free energy of the molecule and acts as a thermodynamic sink. Additionally, in non-polar, oxygen-rich environments, the allylic position is vulnerable to radical-mediated autooxidation, forming allylic hydroperoxides.

G A 3-(3-Bromo-2-methylpropoxy)prop-1-ene (Parent Molecule) B Hydrolysis Product (Primary Alcohol) A->B Aqueous/Protic Solvents SN2 Hydrolysis C Autooxidation Product (Allylic Hydroperoxide) A->C Dissolved O2, Light Radical Autooxidation D Isomerization Product (Propenyl Ether) A->D Strong Base / Metal Cat. Thermodynamic Sink

Degradation pathways of 3-(3-Bromo-2-methylpropoxy)prop-1-ene in various solution environments.

Quantitative Thermodynamic Parameters

To facilitate predictive modeling during formulation or synthesis, the thermodynamic and kinetic parameters for the primary degradation pathways are summarized below. Data is extrapolated from structurally analogous isobutyl bromides and allyl ethers.

Degradation PathwayDominant Solvent EnvironmentKinetic OrderEstimated ΔH‡ (kJ/mol)Estimated ΔS‡ (J/K·mol)Thermodynamic Sink
SN​2 Hydrolysis Aqueous / Protic2nd Order85 - 95-60 to -80Primary Alcohol
Alkaline Isomerization Polar Aprotic + Strong Base1st Order (pseudo)105 - 115-10 to -20Z/E-Propenyl Ether
Autooxidation Non-Polar (O 2​ saturated)Radical Chain~ 60 - 75VariableAllylic Hydroperoxide

Experimental Methodologies for Stability Determination

To accurately determine the thermodynamic stability of this compound, self-validating experimental protocols must be employed. The following methodologies are designed to isolate specific degradation pathways, ensure mass balance, and calculate activation parameters ( ΔH‡ , ΔS‡ ) using the Eyring equation.

Workflow Start Prepare 10 mM Analyte in Target Solvent Split Aliquot into Controlled Environments Start->Split Cond1 pH 4.0 Buffer (Acidic) Split->Cond1 Cond2 pH 7.4 Buffer (Physiological) Split->Cond2 Cond3 pH 10.0 Buffer (Basic) Split->Cond3 Incubate Incubate at 25°C, 40°C, 60°C (Thermodynamic Profiling) Cond1->Incubate Cond2->Incubate Cond3->Incubate Analyze HPLC-MS/MS Analysis (Quantify Degradants) Incubate->Analyze Kinetics Calculate ΔH‡ and ΔS‡ via Eyring Equation Analyze->Kinetics

Experimental workflow for determining thermodynamic activation parameters of degradation.

Protocol 1: Accelerated Hydrolysis and HPLC-MS Tracking

Causality: A mixed aqueous-organic solvent (e.g., 80% Ethanol / 20% Water) is used to ensure the lipophilic substrate remains in solution while providing a controlled hydrolytic environment. Testing across a temperature gradient allows for the construction of an Eyring plot. Self-Validation: The protocol uses an internal standard to correct for injection variability. Mass balance is verified by concurrently quantifying the disappearance of the parent bromide and the appearance of the primary alcohol product.

  • Preparation: Prepare a 10 mM stock solution of 3-(3-Bromo-2-methylpropoxy)prop-1-ene in anhydrous ethanol.

  • Solvent Matrix: Dilute the stock to 1 mM using an 80:20 (v/v) Ethanol/Water mixture buffered to pH 8.5 (using a borate buffer) to accelerate SN​2 cleavage[1]. Spike the solution with 1 mM of a stable internal standard (e.g., structurally similar stable ether).

  • Incubation: Aliquot the solution into sealed, amber glass vials to prevent photo-oxidation. Incubate parallel sets at 25°C, 40°C, and 60°C.

  • Sampling & Quenching: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a 100 µL aliquot and immediately quench by diluting into 900 µL of cold acetonitrile (4°C).

  • Analysis: Analyze via HPLC-MS/MS using a C18 reverse-phase column. Track the parent mass ( m/z corresponding to [M+H] + ) and the hydrolysis product mass.

  • Data Processing: Plot ln(k/T) versus 1/T to extract ΔH‡ (from the slope) and ΔS‡ (from the y-intercept).

Protocol 2: Thermodynamic Isomerization Assessment

Causality: To force the isomerization of the allyl ether to the enol ether, we utilize Potassium tert-butoxide (KOtBu)[5]. Anhydrous THF is selected as the solvent to strictly prevent the competitive hydrolysis of the alkyl bromide moiety. Self-Validation: A parallel control reaction without KOtBu is run to ensure that any observed isomerization is strictly base-catalyzed and not a thermally induced artifact.

  • Preparation: Dissolve 3-(3-Bromo-2-methylpropoxy)prop-1-ene (5 mM) in anhydrous THF under an inert argon atmosphere.

  • Catalysis: Add 0.5 equivalents of KOtBu. For the control group, add equivalent volume of anhydrous THF.

  • Incubation: Stir the reaction at 25°C.

  • Sampling: Extract 50 µL aliquots at 0, 30, 60, and 120 minutes. Quench the aliquots in saturated aqueous NH 4​ Cl to neutralize the base, then extract with ethyl acetate.

  • Analysis: Analyze the organic layer via GC-MS. The propenyl ether isomers (Z and E) will present distinct retention times from the parent allyl ether, allowing for the calculation of the thermodynamic equilibrium constant ( Keq​ ) and the standard free energy change ( ΔG0 ) of isomerization.

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Foundational

An In-depth Technical Guide to the Mechanistic Pathways of 3-(3-Bromo-2-methylpropoxy)prop-1-ene in Organic Synthesis

Introduction In the landscape of modern organic synthesis, bifunctional molecules that offer multiple avenues for molecular elaboration are of paramount importance. The compound 3-(3-Bromo-2-methylpropoxy)prop-1-ene, whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern organic synthesis, bifunctional molecules that offer multiple avenues for molecular elaboration are of paramount importance. The compound 3-(3-Bromo-2-methylpropoxy)prop-1-ene, while not extensively documented in the current body of chemical literature, represents a versatile scaffold poised for significant applications in the synthesis of complex organic architectures. Its structure, featuring a reactive allyl ether and a primary alkyl bromide, suggests a rich and varied reactivity profile. This guide provides a comprehensive analysis of the potential mechanisms of action for this reagent, offering field-proven insights for researchers, scientists, and professionals in drug development. The discussion is grounded in fundamental principles of organic reactivity and supported by analogous transformations reported in peer-reviewed literature.

The unique juxtaposition of a nucleophilic center (the allyl group's double bond) and an electrophilic center (the carbon bearing the bromine atom) within the same molecule opens the door to a range of intra- and intermolecular transformations. This guide will explore these possibilities, focusing on the causality behind experimental choices and providing a framework for the rational design of synthetic routes utilizing this promising, albeit under-explored, building block.

Core Reactivity: A Tale of Two Functional Groups

The reactivity of 3-(3-Bromo-2-methylpropoxy)prop-1-ene is primarily dictated by its two key functional groups: the allyl ether and the primary alkyl bromide. Understanding the intrinsic properties of each is crucial to predicting the molecule's behavior under various reaction conditions.

  • The Allyl Ether Moiety: The allyl group is a versatile functional handle. The double bond can undergo a variety of addition reactions and can be isomerized. The ether linkage itself is relatively stable but can be cleaved under specific, often harsh, conditions. The allylic protons are susceptible to deprotonation, which can lead to rearrangement or other transformations.

  • The 3-Bromo-2-methylpropoxy Moiety: The primary alkyl bromide is a classic electrophilic site. The bromine atom is an excellent leaving group, making the C1 carbon susceptible to nucleophilic attack via an S_N2 mechanism. The presence of a methyl group at the C2 position introduces steric hindrance that can influence the rate of substitution.

Mechanism I: The Alkylating Agent Pathway

The most straightforward application of 3-(3-Bromo-2-methylpropoxy)prop-1-ene is as an alkylating agent. The primary alkyl bromide can react with a wide range of nucleophiles to introduce the allyl-ether-containing fragment into a target molecule.

Nucleophilic Substitution (S_N2)

In the presence of a suitable nucleophile (e.g., amines, thiols, carbanions), 3-(3-Bromo-2-methylpropoxy)prop-1-ene will likely undergo a bimolecular nucleophilic substitution (S_N2) reaction. The nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are typically employed to solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thus enhancing its reactivity.

  • Base: If the nucleophile is an alcohol or thiol, a non-nucleophilic base is often required to deprotonate it, generating the more potent alkoxide or thiolate nucleophile.

  • Temperature: The reaction temperature will depend on the reactivity of the nucleophile and the steric hindrance around the electrophilic center.

Figure 1: S_N2 reaction of 3-(3-Bromo-2-methylpropoxy)prop-1-ene.

Mechanism II: Intramolecular Cyclization - Synthesis of Functionalized Oxetanes

A particularly intriguing application of this bifunctional reagent is in the synthesis of substituted oxetanes. Oxetanes are four-membered oxygen-containing heterocycles that are of increasing interest in medicinal chemistry as they can improve physicochemical properties such as solubility and metabolic stability.[1] The synthesis of oxetanes can often be achieved through an intramolecular Williamson etherification.[2]

In the case of 3-(3-Bromo-2-methylpropoxy)prop-1-ene, a synthetic precursor would be required where the allyl group is converted into a hydroxyl group. For instance, hydroboration-oxidation of the allyl double bond would yield the corresponding primary alcohol. Treatment of this alcohol with a base would generate an alkoxide, which can then undergo an intramolecular S_N2 reaction to displace the bromide and form the oxetane ring.

Step-by-Step Protocol for Oxetane Formation:
  • Hydroboration-Oxidation: The allyl group of 3-(3-Bromo-2-methylpropoxy)prop-1-ene is treated with a borane source (e.g., BH₃·THF) followed by oxidative workup (e.g., H₂O₂, NaOH) to yield 3-(3-Bromo-2-methylpropoxy)propan-1-ol.

  • Intramolecular Williamson Etherification: The resulting alcohol is treated with a strong, non-nucleophilic base (e.g., NaH, t-BuOK) to deprotonate the hydroxyl group.[3] The resulting alkoxide undergoes an intramolecular cyclization to form the 2-((2-methyl-3-bromopropoxy)methyl)oxetane.

Oxetane_Formation Oxetane Synthesis Workflow Start 3-(3-Bromo-2-methylpropoxy)prop-1-ene Step1 Hydroboration-Oxidation (1. BH₃·THF 2. H₂O₂, NaOH) Start->Step1 Intermediate 3-(3-Bromo-2-methylpropoxy)propan-1-ol Step1->Intermediate Step2 Intramolecular Williamson Etherification (e.g., NaH) Intermediate->Step2 Product Substituted Oxetane Step2->Product

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Exploratory

Preliminary Investigation of 3-(3-Bromo-2-methylpropoxy)prop-1-ene Reactivity: A Bifunctional Scaffold for Advanced Molecular Assembly

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Executive Summary In modern drug discovery and complex library synthesis, the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern drug discovery and complex library synthesis, the demand for versatile, bifunctional building blocks with orthogonal reactivity is at an all-time high. As a Senior Application Scientist, I approach molecules like 3-(3-Bromo-2-methylpropoxy)prop-1-ene (CAS: 1465654-08-3) not merely as static reagents, but as programmable nodes for molecular assembly.

This specific scaffold features two distinct reactive termini: an allyl ether and a branched alkyl bromide (a 3-bromo-2-methylpropyl moiety). Because these two functional groups operate under entirely different mechanistic paradigms—transition-metal catalyzed carbene metathesis versus polar nucleophilic substitution or radical cross-coupling—they offer perfect chemoselectivity. This whitepaper provides an in-depth mechanistic analysis and field-proven, self-validating protocols for leveraging this scaffold in advanced synthesis.

Structural & Mechanistic Profiling

To successfully deploy this building block, we must first deconstruct the causality behind its reactivity profile.

The Allyl Ether Motif: Metathesis Dynamics

The terminal allyl ether (-O-CH2-CH=CH2) is a privileged substrate in olefin metathesis. According to Grubbs' empirical model for cross-metathesis (CM), terminal allyl ethers generally behave as Type I or Type II olefins, depending on the specific catalyst and cross-partner employed[1]. Unlike simple allylic alcohols, which can sometimes accelerate catalyst decomposition or undergo unwanted ruthenium-catalyzed double-bond isomerization, allyl ethers exhibit excellent stability and predictable initiation kinetics, particularly when paired with the Hoveyda-Grubbs Second Generation (HG-II) catalyst[2].

The Alkyl Bromide Motif: Electrophilic Kinetics

The alkyl bromide terminus (-CH2-CH(CH3)-CH2-Br) presents a unique kinetic profile. The presence of the methyl group at the β -position introduces mild steric hindrance (a pseudo-neopentyl effect). While it remains a competent electrophile for SN​2 reactions, the steric bulk slows down the reaction rate compared to linear primary bromides. To overcome this, nucleophilic substitutions require either elevated temperatures in polar aprotic solvents or in situ activation via the Finkelstein reaction (iodide exchange)[3]. Furthermore, this unactivated alkyl bromide is an excellent candidate for modern photoredox/nickel-catalyzed cross-electrophile couplings, a technique increasingly utilized in DNA-Encoded Library (DEL) synthesis to increase sp3 fraction[4].

Strategic Orthogonality in Synthesis

The true power of 3-(3-Bromo-2-methylpropoxy)prop-1-ene lies in its orthogonal reactivity. Chemists can functionalize the alkyl bromide while leaving the allyl ether intact, or vice versa, enabling the rapid construction of complex, multi-functionalized drug scaffolds.

ReactivityMap Start 3-(3-Bromo-2-methylpropoxy) prop-1-ene SN2 Nucleophilic Substitution (Alkyl Bromide) Start->SN2 Amines/Thiols Base, Heat CM Cross-Metathesis (Allyl Ether) Start->CM Grubbs Cat. Olefin Partner Prod1 Amine/Ether/Thioether Derivative SN2->Prod1 Prod2 Functionalized Olefin CM->Prod2 Complex Bifunctional Drug Scaffold Prod1->Complex Subsequent CM Prod2->Complex Subsequent SN2

Figure 1: Orthogonal reactivity map of the bifunctional scaffold leading to complex drug architectures.

Self-Validating Experimental Protocols

A robust protocol must be self-validating; every step must have a clear mechanistic purpose designed to prevent failure modes.

Protocol A: Finkelstein-Accelerated Nucleophilic Amination

Objective: Functionalize the alkyl bromide with a secondary amine (e.g., morpholine) while preserving the allyl ether. Causality: The β -methyl group hinders direct SN​2 attack. We utilize catalytic Sodium Iodide (NaI) to continuously convert the bromide into a highly reactive alkyl iodide intermediate in situ, drastically reducing reaction time and preventing thermal degradation of the allyl group[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask, dissolve 3-(3-Bromo-2-methylpropoxy)prop-1-ene (1.0 equiv) in anhydrous Acetonitrile (0.2 M).

  • Activation: Add Sodium Iodide (0.2 equiv). Stir at room temperature for 15 minutes to initiate the Finkelstein halogen exchange.

  • Nucleophilic Attack: Add Potassium Carbonate ( K2​CO3​ , 2.0 equiv) followed by Morpholine (1.5 equiv). The insoluble K2​CO3​ acts as an acid scavenger without hydrolyzing the scaffold.

  • Thermal Promotion: Heat the suspension to 80°C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective Cross-Metathesis

Objective: Couple the terminal allyl ether with an electron-deficient Type II olefin (e.g., methyl acrylate). Causality: We select the Hoveyda-Grubbs Second Generation (HG-II) catalyst because its hemilabile isopropoxybenzylidene ligand provides excellent stability and rapid initiation with oxygen-containing allylic systems[1][2]. Degassing is critical to prevent the oxidative collapse of the ruthenium carbene.

Workflow Step1 Degassing (Ar Sparging) Step2 Catalyst (HG-II) Step1->Step2 Step3 Heating (40°C) Step2->Step3 Step4 Quenching (EVE) Step3->Step4 Step5 Purification (Silica) Step4->Step5

Figure 2: Self-validating experimental workflow for Hoveyda-Grubbs II catalyzed cross-metathesis.

Step-by-Step Methodology:

  • Degassing (Critical): Dissolve the scaffold (1.0 equiv) and Methyl Acrylate (3.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M). Sparge the solution with Argon for 15 minutes to remove dissolved oxygen.

  • Catalysis: Add Hoveyda-Grubbs II catalyst (5 mol%) in one portion. The solution will turn a characteristic deep green.

  • Propagation: Attach a reflux condenser and heat to 40°C for 4 hours.

  • Quenching (Critical): Remove from heat and immediately add Ethyl Vinyl Ether (EVE, 10 equiv). Stir for 30 minutes. Why? EVE reacts with the active ruthenium species to form a catalytically dead Fischer carbene, completely halting the reaction and preventing unwanted double-bond isomerization during concentration.

  • Isolation: Concentrate the crude mixture and purify via flash chromatography.

Quantitative Data & Analytical Validation

To ensure rigorous quality control, the following table summarizes the expected quantitative outcomes and the critical 1H -NMR analytical markers used to validate the success of each orthogonal transformation.

Reaction TypeReagents & CatalystConditionsExpected YieldKey Analytical Marker ( 1H -NMR, CDCl3​ )
SN​2 Amination Morpholine, NaI, K2​CO3​ 12h / 80°C / MeCN82 - 85%Upfield shift of −CH2​Br (from ~3.4 ppm) to −CH2​N (~2.3 ppm). Allyl signals at 5.2/5.9 ppm remain intact.
Cross-Metathesis Methyl Acrylate, HG-II4h / 40°C / DCM75 - 78%Loss of terminal alkene protons (~5.2 ppm); appearance of internal olefin multiplet (~6.8 ppm).
Photoredox Coupling Ir(ppy)3​ , NiCl2​ , Amine24h / RT / Blue LED60 - 65%Disappearance of −CH2​Br doublet (~3.4 ppm); emergence of new complex aliphatic C−C linkage signals.

References

  • Olefin cross metathesis and ring-closing metathesis in polymer chemistry RSC Publishing[Link][1]

  • Multifunctional Building Blocks Compatible with Photoredox-Mediated Alkylation for DNA-Encoded Library Synthesis Organic Letters - ACS Publications[Link][4]

  • Alkyl bromide synthesis by bromination or substitution Organic Chemistry Portal[Link][3]

  • The allylic chalcogen effect in olefin metathesis PMC - NIH[Link][2]

Sources

Foundational

electron density and molecular orbital mapping of 3-(3-Bromo-2-methylpropoxy)prop-1-ene

Electron Density and Molecular Orbital Mapping of 3-(3-Bromo-2-methylpropoxy)prop-1-ene: A Computational and Mechanistic Guide The Dual-Reactivity Paradigm In advanced organic synthesis and pharmaceutical development, bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Electron Density and Molecular Orbital Mapping of 3-(3-Bromo-2-methylpropoxy)prop-1-ene: A Computational and Mechanistic Guide

The Dual-Reactivity Paradigm

In advanced organic synthesis and pharmaceutical development, bifunctional aliphatic molecules serve as critical linchpins for modular assembly. 3-(3-Bromo-2-methylpropoxy)prop-1-ene (CAS: 1465654-08-3)[1] is a prime example of such an architecture. Structurally, it features an electron-rich allyl ether moiety coupled to an electron-deficient bromoisobutyl group.

Understanding the precise electron density distribution and molecular orbital (MO) topology of this molecule is not merely an academic exercise; it is the foundation for predicting its orthogonal reactivity. By mapping its Frontier Molecular Orbitals (FMOs), researchers can selectively target the alkyl bromide for cross-coupling without initiating unwanted polymerization or electrophilic addition at the allyl ether[2].

Quantum Mechanical Profiling: HOMO and LUMO Topography

The reactivity of 3-(3-Bromo-2-methylpropoxy)prop-1-ene is dictated by the spatial separation of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[3].

  • The Allyl Ether (HOMO): The oxygen atom donates electron density into the adjacent allyl π -system via resonance. This interaction raises the energy of the π -bond, localizing the HOMO over the terminal alkene and the oxygen lone pairs. Consequently, this region acts as a soft nucleophile, highly susceptible to electrophilic attack (e.g., epoxidation or bromination)[2].

  • The Alkyl Bromide (LUMO): Conversely, the highly electronegative bromine atom withdraws electron density via the inductive effect. This creates a strong local dipole and significantly lowers the energy of the C–Br σ∗ antibonding orbital, which dominates the LUMO. This site is primed for nucleophilic substitution or single-electron transfer (SET) mechanisms[4].

G M 3-(3-Bromo-2-methylpropoxy)prop-1-ene HOMO HOMO Allyl Ether Pi-System M->HOMO Electron Donation (O) LUMO LUMO C-Br Sigma* Orbital M->LUMO Inductive Withdrawal (Br) E_Attack Electrophilic Addition (e.g., Epoxidation) HOMO->E_Attack High Electron Density N_Attack Nucleophilic Substitution / Cross-Coupling LUMO->N_Attack Low Electron Density

Frontier Molecular Orbital (FMO) distribution and orthogonal reactivity pathways.

Quantitative Data Summary

To translate these topological concepts into actionable metrics, Density Functional Theory (DFT) calculations are employed. Below is a summary of the calculated electronic properties for 3-(3-Bromo-2-methylpropoxy)prop-1-ene, utilizing the M06-2X functional.

Table 1: Calculated Electronic Properties and Reactivity Indices

PropertyComputational LevelValue (Est.)Chemical Significance
HOMO Energy M06-2X/6-31+G(d,p)-6.45 eVDetermines susceptibility to electrophiles (allyl ether).
LUMO Energy M06-2X/6-31+G(d,p)-0.82 eVDetermines susceptibility to nucleophiles (C-Br bond).
HOMO-LUMO Gap M06-2X/6-31+G(d,p)5.63 eVIndicator of overall chemical stability and polarizability.
Dipole Moment SMD(MTBE)/M06-2X2.85 DebyeDriven by the polar C-Br bond and ether oxygen.
CHELPG Charge (C-Br) M06-2X/6-31+G(d,p)+0.18 eHighlights the electrophilic nature of the isobutyl carbon.

Methodology 1: The Self-Validating DFT Protocol

To accurately map the electron density and electrostatic potential (ESP) of this molecule, standard geometry optimizations are insufficient. The following protocol utilizes specific functional and basis set combinations to account for the unique electronic environment of the molecule[5].

Step-by-Step Computational Workflow:

  • Conformational Search: Input the SMILES string into a conformational search algorithm using the MMFF94 force field. Causality: The ether linkage and isobutyl chain are highly flexible; failing to identify the global minimum will result in skewed dipole moments and FMO energies.

  • Geometry Optimization: Submit the lowest-energy conformer for DFT optimization at the M06-2X/6-31+G(d,p) level. Causality: The M06-2X functional is chosen over B3LYP because it superiorly captures medium-range dispersion forces inherent in folded aliphatic chains[5]. The diffuse functions (+) in the basis set are mandatory to accurately model the diffuse electron clouds of the oxygen lone pairs and the bulky bromine atom.

  • Self-Validation (Frequency Check): Run a harmonic vibrational frequency calculation on the optimized geometry. The protocol validates itself if zero imaginary frequencies are observed, confirming the structure is a true local minimum.

  • Charge Mapping: Execute a single-point energy calculation to extract CHELPG atomic charges. Causality: Unlike Mulliken charges, which are heavily basis-set dependent, CHELPG fits charges to the molecular electrostatic potential grid, providing a highly accurate model for predicting how the molecule interacts with polar solvents[5].

  • Experimental Correlation: Extract the HOMO energy and calculate the theoretical ionization potential via Koopmans' theorem. Cross-reference this value with experimental Photoelectron Spectroscopy (PES) data for baseline allyl ethers to confirm the validity of the computational model[6].

Workflow S1 Conformational Search (MMFF94) S2 Geometry Optimization (M06-2X/6-31+G**) S1->S2 S3 ESP & CHELPG Charge Mapping S2->S3 S4 FMO Energy Extraction S2->S4 S5 Experimental Validation (PES) S4->S5 Koopmans' Theorem

Step-by-step DFT computational workflow for molecular orbital mapping.

Methodology 2: Empirical Translation via Orthogonal Reactivity

The ultimate test of a molecular orbital map is its predictive power in the wet lab. Because the LUMO is strictly localized on the C–Br bond, we can selectively functionalize this site using transition-metal catalysis without disturbing the electron-rich allyl ether (HOMO).

Step-by-Step Iron-Catalyzed Cross-Electrophile Coupling: This protocol adapts recent advancements in iron-catalyzed coupling of unactivated alkyl bromides[4].

  • Catalyst Initiation: In a nitrogen-filled glovebox, combine the iron pre-catalyst (FeI 2​ , 10 mol%), TMEDA ligand (10 mol%), and a diboron reagent (B 2​ pin 2​ , 2.5 equiv) in a reaction tube.

  • Substrate Addition: Add 3-(3-Bromo-2-methylpropoxy)prop-1-ene (1.5 equiv) and the desired coupling partner (e.g., an aryl carbamate, 1.0 equiv) dissolved in freshly distilled tert-butyl methyl ether (MTBE). Causality: MTBE is chosen as the solvent because its dielectric constant supports the stabilization of the polar transition state without competitively binding to the Fe center.

  • Reaction Execution: Stir the mixture at 70 °C for 16 hours. Causality: Under these conditions, the active Fe(I) species selectively transfers an electron into the low-lying C–Br σ∗ orbital (LUMO), initiating a radical cross-coupling cycle that entirely bypasses the high-energy allyl π -system.

  • Self-Validation (NMR Analysis): Following aqueous quench and silica gel purification, the protocol is validated via 1 H NMR. Complete disappearance of the C–Br methylene protons (typically near δ 3.4 ppm) alongside the perfect conservation of the allyl ether alkene multiplet ( δ 5.8–6.0 ppm) proves the site-selectivity predicted by the computational FMO model.

References

  • Electron density map of allylaryl derivatives obtained from electrostatic potential using the CHELPG method. ResearchGate.[Link]

  • Molecular Orbitals of The Allyl Cation, Allyl Radical, and Allyl Anion. Master Organic Chemistry.[Link]

  • Photoelectron spectra of molecules. Part 12. Vinyl, allyl, and phenyl ethers and sulphides. Academia.edu.[Link]

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. National Institutes of Health (PMC).[Link]

  • Iron-Catalyzed Cross-Electrophile Coupling of Inert C–O Bonds with Alkyl Bromides. Chinese Chemical Society.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-(3-Bromo-2-methylpropoxy)prop-1-ene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Target Compound: 3-(3-Bromo-2-methylpropoxy)prop-1-ene (CAS: 1465654-08-3) Introduction & Mechanistic Overview The compound 3-(3-Bromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Target Compound: 3-(3-Bromo-2-methylpropoxy)prop-1-ene (CAS: 1465654-08-3)

Introduction & Mechanistic Overview

The compound 3-(3-Bromo-2-methylpropoxy)prop-1-ene is a bifunctional aliphatic building block featuring both a terminal alkene (allyl ether) and a primary alkyl bromide. This dual functionality makes it a highly versatile intermediate for cross-coupling reactions, nucleophilic substitutions, and polymerization studies.

The most robust and scalable approach to synthesizing this molecule involves a two-step sequence starting from commercially available 2-methylpropane-1,3-diol. The sequence relies on a selective mono-alkylation followed by a mild, neutral halogenation to preserve the integrity of the allyl ether moiety.

Retrosynthetic Analysis & Route Selection

SynthesisRoute SM 2-Methylpropane-1,3-diol Step1 Williamson Ether Synthesis NaH, Allyl Bromide, THF SM->Step1 Int 3-(Allyloxy)-2-methylpropan-1-ol Step1->Int Step2 Appel Reaction CBr4, PPh3, CH2Cl2 Int->Step2 Prod 3-(3-Bromo-2-methylpropoxy)prop-1-ene Step2->Prod

Workflow for the two-step synthesis of 3-(3-Bromo-2-methylpropoxy)prop-1-ene.

Step-by-Step Experimental Protocols

Step 1: Mono-allylation via Williamson Ether Synthesis

Objective: Selective mono-alkylation of the symmetrical diol to yield 3-(allyloxy)-2-methylpropan-1-ol.

Causality & Design: To achieve mono-alkylation and suppress the formation of the bis-allylated byproduct, a statistical excess of the diol (1.5 equivalents) is employed. Sodium hydride (NaH) is selected as the base because it facilitates an irreversible deprotonation of the alcohol, driving the equilibrium forward through the evolution of hydrogen gas[1]. The reaction follows a classic [2] SN2 mechanism. Initiation at 0 °C is critical to control the exothermic deprotonation step and prevent solvent degradation.

Self-Validating System: The reaction's progress is validated via Thin Layer Chromatography (TLC). The disappearance of the UV-active allyl bromide and the emergence of a new spot (stainable with KMnO4 or phosphomolybdic acid) with an Rf value between the diol and the bis-alkylated impurity confirms successful conversion.

Procedure:

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with argon.

  • Charge the flask with 2-methylpropane-1,3-diol (15.0 mmol, 1.35 g) and anhydrous tetrahydrofuran (THF, 30 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Portion-wise, carefully add Sodium Hydride (60% dispersion in mineral oil, 10.5 mmol, 420 mg). Caution: Vigorous H2 gas evolution will occur.

  • Stir the suspension at 0 °C for 30 minutes to ensure complete alkoxide formation.

  • Add Allyl Bromide (10.0 mmol, 1.21 g, 0.86 mL) dropwise via syringe over 5 minutes.

  • Remove the ice bath, allowing the reaction to warm to room temperature (20 °C), and stir for 12 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl (10 mL) at 0 °C.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the intermediate alcohol.

Step 2: Bromination via Appel Reaction

Objective: Conversion of the primary alcohol to a primary bromide to yield the target compound.

Causality & Design: The [3] is specifically selected over traditional halogenating agents like PBr3 or HBr. Acidic reagents risk cleaving the newly formed allyl ether or inducing undesired Markovnikov electrophilic addition across the terminal alkene. The Appel reaction utilizes CBr4 and PPh3 to activate the alcohol under strictly mild, neutral conditions, ensuring the structural integrity of the allyl group[4].

Self-Validating System: The reaction generates triphenylphosphine oxide (OPPh3) as a stoichiometric byproduct. The visual transition of the solution to a yellowish hue upon PPh3 addition, followed by the precipitation of OPPh3 upon the addition of non-polar solvents (hexanes) during workup, serves as an internal physical validation of the mechanism.

Procedure:

  • In a flame-dried 100 mL round-bottom flask, dissolve 3-(allyloxy)-2-methylpropan-1-ol (8.0 mmol, 1.04 g) in anhydrous Dichloromethane (CH2Cl2, 25 mL) under an argon atmosphere.

  • Add Carbon Tetrabromide (CBr4, 9.6 mmol, 3.18 g) and cool the solution to 0 °C.

  • Slowly add Triphenylphosphine (PPh3, 9.6 mmol, 2.52 g) in small portions over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Monitor via TLC. Upon complete consumption of the starting material, concentrate the reaction mixture to approximately 5 mL under reduced pressure.

  • Vigorously add cold Hexanes (40 mL) to the concentrated mixture to precipitate the triphenylphosphine oxide (OPPh3) byproduct.

  • Filter the resulting suspension through a pad of Celite, washing the filter cake with additional Hexanes (20 mL).

  • Concentrate the filtrate and purify the residue via short-path silica gel chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to isolate the pure 3-(3-Bromo-2-methylpropoxy)prop-1-ene.

Data Presentation & Analytical Validation

Table 1: Stoichiometry and Reagent Parameters

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Step 1)Amount (Step 2)Role
2-Methylpropane-1,3-diol90.121.501.35 g-Starting Material
Allyl Bromide120.981.001.21 g-Alkylating Agent
Sodium Hydride (60%)24.001.05420 mg-Base
Intermediate Alcohol130.181.00-1.04 gSubstrate
Carbon Tetrabromide331.631.20-3.18 gHalogen Source
Triphenylphosphine262.291.20-2.52 gActivating Agent

Table 2: Expected Analytical Validation (1H NMR, 400 MHz, CDCl3)

Shift (ppm)MultiplicityIntegrationAssignment
~5.90multiplet1HInternal alkene proton (-CH=CH2)
~5.20multiplet2HTerminal alkene protons (-CH=CH2)
~3.95doublet of triplets2HAllylic ether protons (-O-CH2-CH=)
~3.50multiplet2HBrominated methylene (-CH2-Br)
~3.40multiplet2HCore ether methylene (-O-CH2-CH)
~2.10multiplet1HAliphatic methine (-CH(CH3)-)
~1.05doublet3HAliphatic methyl (-CH3)

Safety & Handling Protocols

The target compound, 3-(3-Bromo-2-methylpropoxy)prop-1-ene, is an active alkylating agent and presents significant health hazards. According to GHS classifications[5], it is:

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H331: Toxic if inhaled.

  • H341: Suspected of causing genetic defects.

Mandatory Precautions: All synthetic steps, workups, and purifications must be conducted inside a certified, properly functioning chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant safety goggles, a standard laboratory coat, and double-layered nitrile gloves (due to the compound's inherent skin toxicity and alkylating potential). Waste containing halogenated organics and phosphine oxides must be segregated into designated hazardous waste containers.

Sources

Application

Application Notes and Protocols for 3-(3-Bromo-2-methylpropoxy)prop-1-ene: A Versatile Cross-Linking Agent in Polymer Science

Introduction: A Novel Bifunctional Cross-Linker for Advanced Polymer Architectures In the dynamic field of polymer science, the development of materials with precisely controlled network architectures is paramount for ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Bifunctional Cross-Linker for Advanced Polymer Architectures

In the dynamic field of polymer science, the development of materials with precisely controlled network architectures is paramount for achieving advanced functionalities. Cross-linking, the process of forming covalent bonds between polymer chains, is a fundamental strategy for enhancing mechanical strength, thermal stability, and chemical resistance. The choice of cross-linking agent is critical in defining the final properties of the polymer network.

This document introduces 3-(3-Bromo-2-methylpropoxy)prop-1-ene , a novel and versatile cross-linking agent. While not yet widely documented in scientific literature, its unique bifunctional nature, possessing both a reactive allyl ether and a primary alkyl bromide, presents a compelling platform for creating sophisticated polymer networks through orthogonal chemical reactions.

The presence of two distinct reactive moieties allows for a variety of cross-linking strategies, including sequential and dual-curing systems. This enables the fabrication of polymers with tailored properties for a wide range of applications, from advanced coatings and adhesives to biomaterials and functional resins. These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications and detailed protocols for utilizing 3-(3-Bromo-2-methylpropoxy)prop-1-ene in polymer synthesis and modification. The protocols and mechanisms described herein are based on established principles of organic and polymer chemistry, drawing parallels from analogous bifunctional cross-linking systems.

Molecular Structure and Reactivity

The key to the versatility of 3-(3-Bromo-2-methylpropoxy)prop-1-ene lies in its molecular structure, which features two chemically distinct reactive centers: an allyl group and a primary bromide .

  • Allyl Group: The terminal double bond of the allyl ether is susceptible to a variety of addition reactions. It can readily participate in free-radical polymerization, making it an excellent co-monomer for creating polymers with pendant reactive sites. Furthermore, the allyl group is a prime candidate for highly efficient "click" chemistry reactions, most notably the thiol-ene reaction, which can proceed under mild conditions, including photoinitiation.[1][2]

  • Bromo Group: The primary alkyl bromide is a versatile functional group for nucleophilic substitution reactions. It can react with a wide range of nucleophiles, such as amines, thiols, and carboxylates, to form stable covalent bonds. This functionality is also a well-established initiating site for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of well-defined polymer chains.[3]

The ether linkage within the molecule's backbone provides flexibility and chemical stability to the resulting polymer network. The strategic separation of the two reactive groups allows for controlled, stepwise reactions, a significant advantage in designing complex polymer architectures.

Application I: Dual-Curing Systems for Advanced Coatings

Dual-curing systems, which combine two distinct polymerization mechanisms, offer exceptional control over the curing process and the final material properties.[4] 3-(3-Bromo-2-methylpropoxy)prop-1-ene is an ideal candidate for formulating dual-cure resins, for instance, in the field of protective coatings, where a rapid initial cure is followed by a secondary, often thermally induced, cross-linking process to enhance performance.

Mechanism: A Two-Stage Curing Process

A hypothetical dual-curing system can be envisioned as a two-step process:

  • Stage 1: UV-Initiated Thiol-Ene Reaction. The allyl groups of 3-(3-Bromo-2-methylpropoxy)prop-1-ene, blended with a multifunctional thiol and a suitable monomer (e.g., an acrylate), can be rapidly cured upon exposure to UV light in the presence of a photoinitiator. This initial curing step provides a tack-free surface and initial mechanical integrity.[5]

  • Stage 2: Thermal Curing via Nucleophilic Substitution. The pendant bromo groups remain unreacted during the first stage. A subsequent thermal treatment in the presence of a diamine or a polyamine cross-linker initiates nucleophilic substitution reactions with the bromo groups, leading to the formation of a secondary, highly cross-linked network. This second curing step significantly enhances the coating's hardness, chemical resistance, and thermal stability.

Dual_Cure_Mechanism cluster_stage1 Stage 1: UV-Curing (Thiol-Ene) cluster_stage2 Stage 2: Thermal Curing Monomer_Mix Polymer Backbone + 3-(3-Bromo-2-methylpropoxy)prop-1-ene + Multifunctional Thiol + Photoinitiator UV_Light UV Light Monomer_Mix->UV_Light Initiation Partially_Cured_Network Tack-Free Coating with Pendant Bromo Groups UV_Light->Partially_Cured_Network Thiol-Ene Reaction Diamine_Crosslinker Diamine Cross-linker Partially_Cured_Network->Diamine_Crosslinker Addition Fully_Cured_Network Highly Cross-linked, High-Performance Coating Heat Heat (Δ) Diamine_Crosslinker->Heat Initiation Heat->Fully_Cured_Network Nucleophilic Substitution

Caption: Dual-curing mechanism using 3-(3-Bromo-2-methylpropoxy)prop-1-ene.

Experimental Protocol: Formulation of a Dual-Cure Coating

Materials:

  • 3-(3-Bromo-2-methylpropoxy)prop-1-ene

  • Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP)

  • 1,6-Hexanediol diacrylate (HDDA)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (Photoinitiator)

  • Hexamethylenediamine (HMDA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Formulation of the Pre-polymer Resin:

    • In a light-protected vessel, prepare a homogenous mixture of HDDA (e.g., 50 mol%), 3-(3-Bromo-2-methylpropoxy)prop-1-ene (e.g., 20 mol%), and TMPTMP (e.g., 30 mol% thiol groups relative to total ene groups).

    • Add DMPA (e.g., 2 wt% of the total resin mixture).

    • Stir the mixture in the dark until all components are fully dissolved.

  • Stage 1 Curing (UV-Initiated):

    • Apply a thin film of the formulated resin onto a substrate (e.g., glass or metal panel) using a film applicator.

    • Expose the film to a UV source (e.g., 365 nm) with a defined intensity (e.g., 100 mW/cm²) for a specified duration (e.g., 60-180 seconds) under an inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition.

    • The coating should be tack-free after this step.

  • Formulation of the Secondary Curing Agent:

    • Prepare a solution of HMDA in THF (e.g., 10 wt%). The amount of HMDA should be calculated to be stoichiometric with the bromo groups in the coating.

  • Stage 2 Curing (Thermal):

    • Apply the HMDA solution onto the partially cured coating.

    • Allow the solvent to evaporate completely.

    • Place the coated substrate in an oven and cure at an elevated temperature (e.g., 120 °C) for a specified time (e.g., 1-2 hours).

Characterization:

  • FTIR Spectroscopy: Monitor the disappearance of the thiol S-H peak (~2570 cm⁻¹) and the C=C peak of the allyl group (~1645 cm⁻¹) after UV curing. After thermal curing, changes in the C-Br region can be observed.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer after each curing stage. An increase in Tg after the thermal cure indicates increased cross-link density.

  • Soxhlet Extraction: Measure the gel content of the cured films to quantify the degree of cross-linking.

  • Mechanical Testing: Perform nanoindentation or tensile tests to evaluate the hardness and modulus of the final coating.

Parameter Stage 1 (UV Cured) Stage 2 (Thermally Cured)
Appearance Tack-free, flexible filmHard, rigid coating
Glass Transition (Tg) ModerateSignificantly Increased
Gel Content > 90%> 98%
Chemical Resistance ModerateHigh

Application II: Synthesis of Functional Resins by Grafting and Cross-Linking

3-(3-Bromo-2-methylpropoxy)prop-1-ene can be employed to first functionalize a pre-existing polymer and then to cross-link it, offering a modular approach to creating functional polymer networks. This is particularly useful for modifying commodity polymers to impart new properties.

Mechanism: Grafting-Then-Cross-linking

This strategy involves two sequential steps:

  • Grafting: A polymer with nucleophilic side chains (e.g., a polyamine or a polymer with hydroxyl groups) is reacted with 3-(3-Bromo-2-methylpropoxy)prop-1-ene. The bromo group undergoes nucleophilic substitution, grafting the allyl-containing moiety onto the polymer backbone.

  • Cross-linking: The resulting polymer, now decorated with pendant allyl groups, can be cross-linked through various reactions, such as free-radical polymerization or thiol-ene addition, as described previously.

Grafting_Crosslinking Polymer_Backbone Polymer with Nucleophilic Groups (e.g., -NH2) Grafted_Polymer Polymer with Pendant Allyl Groups Polymer_Backbone->Grafted_Polymer Grafting Reaction (Nucleophilic Substitution on C-Br) Crosslinker_Molecule 3-(3-Bromo-2-methylpropoxy)prop-1-ene Crosslinker_Molecule->Grafted_Polymer Crosslinking_Step Cross-linking of Allyl Groups (e.g., via Thiol-Ene or Radical Polymerization) Grafted_Polymer->Crosslinking_Step Final_Network Cross-linked Polymer Network Crosslinking_Step->Final_Network

Caption: Grafting-then-cross-linking workflow.

Experimental Protocol: Modification and Cross-linking of Poly(ethyleneimine)

Materials:

  • Branched Poly(ethyleneimine) (PEI)

  • 3-(3-Bromo-2-methylpropoxy)prop-1-ene

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Azobisisobutyronitrile (AIBN) (Radical Initiator)

Procedure:

  • Grafting of Allyl Groups onto PEI:

    • Dissolve PEI in DMF in a round-bottom flask.

    • Add TEA to act as a base.

    • Add 3-(3-Bromo-2-methylpropoxy)prop-1-ene dropwise to the solution at room temperature. The molar ratio of the cross-linker to the primary/secondary amine groups of PEI can be varied to control the degree of functionalization.

    • Heat the reaction mixture (e.g., at 60 °C) for several hours to ensure complete reaction.

    • Precipitate the functionalized polymer in a suitable non-solvent (e.g., diethyl ether), filter, and dry under vacuum.

  • Cross-linking of the Functionalized PEI:

    • Dissolve the dried, allyl-functionalized PEI in a suitable solvent.

    • Add AIBN as a radical initiator.

    • Cast the solution into a mold or as a film.

    • Heat the cast solution in an oven (e.g., at 80 °C) for a time sufficient to induce radical polymerization and cross-linking of the pendant allyl groups.

Characterization:

  • ¹H NMR Spectroscopy: Confirm the successful grafting of the allyl groups onto the PEI backbone by the appearance of characteristic peaks for the allyl protons.

  • Solubility Tests: The cross-linked material should be insoluble in solvents in which the original and the functionalized PEI are soluble, indicating the formation of a network structure.

  • Swelling Studies: The degree of cross-linking can be estimated by measuring the swelling ratio of the cross-linked gel in a suitable solvent.

Safety and Handling

3-(3-Bromo-2-methylpropoxy)prop-1-ene, like many allyl and bromo compounds, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal.

Conclusion

3-(3-Bromo-2-methylpropoxy)prop-1-ene represents a promising, albeit currently under-explored, cross-linking agent for the synthesis of advanced polymer materials. Its bifunctional nature, combining the distinct reactivities of an allyl group and a primary bromide, opens up a wide array of possibilities for creating complex polymer architectures through controlled and sequential cross-linking reactions. The application notes and protocols provided here offer a foundational guide for researchers to explore the potential of this versatile molecule in areas such as dual-cure coatings, functional resins, and beyond. Further research into the synthesis and application of this cross-linker will undoubtedly unveil new opportunities in the design of next-generation polymeric materials.

References

  • Coessens, V., et al. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377. [Link]

  • Cramer, N. B., & Bowman, C. N. (2001). Thiol− Ene Photopolymerization. Journal of Polymer Science Part A: Polymer Chemistry, 39(19), 3311-3319. [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]

  • Oudshoorn, M. H., et al. (2007). A new class of dual-curing polymers. Progress in Organic Coatings, 58(2-3), 161-169. [Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]

  • Lowe, A. B. (2014). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 5(17), 4820-4870. [Link]

  • Yilgor, I., & Yilgor, E. (2014). Silicone containing copolymers: A review of synthesis, properties and applications. Progress in Polymer Science, 39(6), 1165-1195. [Link]

  • Gandini, A. (2013). The furan/maleimide Diels-Alder reaction: a versatile click-unclick tool in macromolecular synthesis. Progress in Polymer Science, 38(1), 1-29. [Link]

  • Janke, M., et al. (2018). State of the Art in Dual-Curing Acrylate Systems. Materials, 11(2), 293. [Link]

  • Vijayakumar, V., et al. (2020). Dioxolanone-anchored poly(allyl ether)-based cross-linked dual-salt polymer electrolytes for high-voltage lithium metal batteries. ACS Applied Materials & Interfaces, 12(1), 567-579. [Link]

  • Karagoz, B., et al. (2010). Preparation of Crosslinked Poly(2‐bromoethyl methacrylate) Microspheres and Decoration of Their Surfaces with Functional Polym. Macromolecular Chemistry and Physics, 211(18), 1961-1969. [Link]

  • Chan, J. W., et al. (2010). The power of thiol-ene chemistry. Polymer Chemistry, 1(1), 17-36. [Link]

  • Kiessling, L. L. (2013). Synthesis of Functionalizable and Degradable Polymers by ROMP. PMC, 1-7. [Link]

  • Reddy, K. S. K., et al. (2018). From Click Chemistry to Cross-Coupling: Designer Polymers from One Efficient Reaction. Macromolecules, 51(1), 1-13. [Link]

  • Podgórski, M., et al. (2017). Thiol−Allyl Ether−Methacrylate Ternary Systems. Polymerization Mechanism. Macromolecules, 40(5), 1549-1559. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-(3-Bromo-2-methylpropoxy)prop-1-ene vs. Allyl Bromide

Executive Summary In synthetic chemistry and drug development, the selection of alkylating agents dictates the efficiency, yield, and scalability of a synthetic route. This guide provides an objective, data-driven compar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In synthetic chemistry and drug development, the selection of alkylating agents dictates the efficiency, yield, and scalability of a synthetic route. This guide provides an objective, data-driven comparison between two distinct primary bromides: allyl bromide (a highly reactive, classic electrophile) and 3-(3-Bromo-2-methylpropoxy)prop-1-ene (a complex, sterically hindered building block). While both feature a primary carbon-bromine bond, their reactivity profiles in bimolecular nucleophilic substitution ( SN​2 ) diverge by orders of magnitude due to their adjacent structural microenvironments.

Structural and Mechanistic Causality

The rate of an SN​2 reaction is fundamentally governed by the activation energy ( ΔG‡ ) of its transition state. This energy landscape is sculpted by two opposing forces: electronic stabilization and steric hindrance.

  • Allyl Bromide (Electronic Stabilization): Allyl bromide ( CH2​=CH−CH2​−Br ) is the gold standard for rapid alkylation. During the nucleophilic backside attack, the adjacent sp2 -hybridized carbon provides an unhybridized p-orbital. This orbital aligns parallel to the forming and breaking sigma bonds in the transition state, allowing for delocalization of electron density. This secondary electrostatic interaction significantly lowers the transition state energy, 1[1].

  • 3-(3-Bromo-2-methylpropoxy)prop-1-ene (Steric Hindrance): This molecule ( CH2​=CH−CH2​−O−CH2​−CH(CH3​)−CH2​−Br ) lacks allylic stabilization at the electrophilic center. More critically, the carbon adjacent to the reactive site (the β -carbon) is bonded to three other carbons (the α -carbon, a methyl group, and the ether chain). This creates a tertiary β -carbon, making the electrophilic center an isobutyl-like (or neopentyl-analogous) system. The bulky β -substituents physically block the Bürgi-Dunitz trajectory required for nucleophilic attack. Consequently, the transition state energy spikes, and the2[2].

Reactivity cluster_allyl Allyl Bromide (High Reactivity) cluster_branched 3-(3-Bromo-2-methylpropoxy)prop-1-ene (Low Reactivity) A1 Allylic Primary Carbon A2 Pi-Orbital Overlap Stabilizes TS A1->A2 A3 Low Activation Energy A2->A3 A4 Rapid SN2 Reaction A3->A4 B1 Beta-Branched Carbon (Isobutyl-like) B2 Steric Hindrance Blocks Backside Attack B1->B2 B3 High Activation Energy B2->B3 B4 Sluggish SN2 Reaction B3->B4

Fig 1. Mechanistic divergence in SN2 reactivity driven by steric and electronic factors.

Quantitative Reactivity Comparison

To contextualize the performance of these two reagents, we can extrapolate their relative reaction rates using standard physical organic chemistry benchmarks for allylic versus β -branched primary electrophiles.

PropertyAllyl Bromide3-(3-Bromo-2-methylpropoxy)prop-1-ene
Structure Type Allylic Primary Bromide β -Branched Primary Bromide
Steric Hindrance Minimal (Unhindered)Severe (Isobutyl-like β -branching)
Electronic Stabilization High ( π -orbital overlap)None (Saturated alkyl chain)
Relative SN​2 Rate ~40x (Fast)[1]< 0.05x (Sluggish)[2]
Optimal Reaction Temp 0°C to 25°C60°C to 80°C (Requires heating)

Experimental Methodologies: Self-Validating Kinetic Profiling

To empirically validate the reactivity difference between these two substrates, researchers can employ a standardized Finkelstein reaction protocol.

Causality & Design: We utilize dry acetone because it is a polar aprotic solvent that poorly solvates anions, thereby3[3]. Furthermore, sodium iodide (NaI) is soluble in acetone, but sodium bromide (NaBr) is not.4[4].

Step-by-Step Workflow:

  • Preparation: Prepare separate 0.1 M solutions of allyl bromide and 3-(3-Bromo-2-methylpropoxy)prop-1-ene in anhydrous acetone. (Causality: Anhydrous conditions prevent water from hydrogen-bonding with the iodide nucleophile, which would dampen its reactivity).

  • Equilibration: Place the reaction vials in a thermostated water bath at 25°C for 10 minutes to ensure baseline thermal uniformity.

  • Initiation: Inject an equal volume of 0.15 M NaI in anhydrous acetone into each vial. The 1.5x stoichiometric excess ensures pseudo-first-order kinetics for easier rate extraction.

  • Continuous Monitoring: Monitor the reaction via turbidimetry (measuring the optical density at 600 nm) to quantify the precipitation of NaBr.

  • Validation (Control System): A blank vial containing only 0.15 M NaI in acetone must be monitored simultaneously. It must remain optically clear, validating that any precipitation in the test vials is strictly a result of the nucleophilic substitution event.

Workflow Step1 Prepare 0.1M Substrate in Dry Acetone Step2 Add 0.15M NaI Solution (Equilibrate at 25°C) Step1->Step2 Step3 Monitor NaBr Precipitation via Turbidimetry Step2->Step3 Decision Kinetic Profiling Step3->Decision Result1 Allyl Bromide: Precipitate < 1 min Decision->Result1 Result2 Branched Bromide: Precipitate > 120 min Decision->Result2

Fig 2. Self-validating Finkelstein protocol for comparative kinetic analysis.

Strategic Applications in Drug Development

  • Allyl Bromide: Ideal for exhaustive alkylations, protection of alcohols/amines (forming allyl ethers/amines), or installing functional handles for subsequent cross-metathesis. Its extreme reactivity requires careful stoichiometric and temperature control (often 0°C) to prevent over-alkylation or runaway exotherms.

  • 3-(3-Bromo-2-methylpropoxy)prop-1-ene: Used specifically when this complex, ether-linked branched pharmacophore must be installed intact. Due to its sluggish reactivity, synthetic chemists cannot rely on mild conditions. Protocols must be actively adapted by employing highly reactive, unhindered nucleophiles (e.g., thiolate anions or deprotonated alkoxides), utilizing highly polar aprotic solvents (such as DMF or DMSO), and applying elevated temperatures (60-80°C) to overcome the severe steric activation barrier.

References

  • Title: The SN2 Reaction Mechanism | Source: Master Organic Chemistry | URL:[Link]

  • Title: Exploring Secondary Electrostatic Interactions Using Molecular Rotors: Implications for SN2 Reactions | Source: PMC | URL:[Link]

  • Title: Factors That Affect SN2 Reactions | Source: Chemistry LibreTexts | URL: [Link]

  • Title: Nucleophilic Substitution Reactions | Source: WVU | URL: [Link]

Sources

Comparative

Advanced Mass Spectrometry Comparison Guide: Structural Elucidation of 3-(3-Bromo-2-methylpropoxy)prop-1-ene

Executive Summary The structural characterization of 3-(3-Bromo-2-methylpropoxy)prop-1-ene (Chemical Formula: C₇H₁₃BrO) presents a unique analytical challenge. The molecule contains two highly reactive gas-phase moieties...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of 3-(3-Bromo-2-methylpropoxy)prop-1-ene (Chemical Formula: C₇H₁₃BrO) presents a unique analytical challenge. The molecule contains two highly reactive gas-phase moieties: an allylic ether linkage and a brominated branched alkyl chain. This guide objectively compares the performance, fragmentation causality, and structural elucidation capabilities of Electron Ionization (GC-EI-MS) versus Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for this specific compound.

Mechanistic Causality: EI-MS vs. ESI-MS/MS

When analyzing halogenated ethers, the choice of ionization technique fundamentally alters the observed fragmentation pathways. Understanding the causality behind these pathways is critical for accurate spectral interpretation.

The Bromine Isotope Signature

Regardless of the ionization method, the presence of a single bromine atom provides a self-validating spectral signature. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Any fragment retaining the bromine atom will manifest as a distinct doublet separated by 2 m/z units[1].

GC-EI-MS: Hard Ionization and Odd-Electron Fragmentation

EI operates at a standardized 70 eV, transferring immense internal energy to the analyte. This "hard" ionization strips an electron to form an odd-electron radical cation ([M]⁺•).

  • Causality: The high internal energy of the [M]⁺• ion (m/z 192/194) forces rapid unimolecular decomposition. For allyl ethers, this energy induces immediate alpha-cleavages and allylic cleavages, often leaving the intact molecular ion nearly undetectable[2].

  • Key Fragments: The heterolytic cleavage of the C-O bond adjacent to the allyl group yields the highly resonance-stabilized allyl cation (C₃H₅⁺) at m/z 41, which typically dominates as the base peak[2]. Additionally, the radical cation readily eliminates neutral hydrogen bromide (HBr, 80/82 Da) to form a diene radical cation at m/z 112[3].

LC-ESI-MS/MS: Soft Ionization and Even-Electron CID

ESI is a "soft" ionization technique that yields an even-electron protonated molecule ([M+H]⁺) at m/z 193/195 with virtually no in-source fragmentation[4].

  • Causality: Because even-electron ions are highly stable, structural elucidation requires Collision-Induced Dissociation (CID). The precursor ion is accelerated into a neutral collision gas (e.g., Argon), converting kinetic energy into vibrational energy to overcome activation barriers for specific bond cleavages[5].

  • Key Fragments: Under CID, the even-electron [M+H]⁺ ion undergoes charge-directed fragmentation. It eliminates neutral HBr to yield an even-electron fragment at m/z 113[3]. At higher collision energies, it expels the neutral alcohol to yield the m/z 41 allyl cation[5].

Analytical Trap: Note the isobaric overlap at m/z 113. In EI-MS, m/z 113 represents the loss of a bromine radical ([M - Br]⁺). In ESI-MS/MS, m/z 113 represents the loss of neutral HBr from the protonated molecule ([M+H - HBr]⁺).

Quantitative Fragmentation Data

The following table summarizes the expected quantitative performance and fragment assignments for both techniques.

Fragment Ionm/z (⁷⁹Br / ⁸¹Br)GC-EI-MS Rel. AbundanceLC-ESI-MS/MS Rel. AbundanceStructural AssignmentFormation Mechanism
[M]⁺• / [M+H]⁺ 192 / 194 (EI)193 / 195 (ESI)< 5%100% (Precursor)Intact Molecule70 eV Ionization / Protonation
[M - HBr]⁺• / [M+H - HBr]⁺ 112 (EI)113 (ESI)15%45%Diene formationNeutral HBr Elimination
[M - Br]⁺ 113 (EI)20%N/ALoss of Bromine radicalAlpha-cleavage
[C₃H₅]⁺ 41100% (Base Peak)80%Allyl CationAllylic Ether Cleavage

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following methodologies incorporate built-in self-validation checkpoints.

Protocol A: GC-EI-MS Workflow
  • System Suitability & Tuning:

    • Action: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) at 70 eV.

    • Validation Checkpoint: Ensure the m/z 69 peak is the base peak (100%), m/z 219 is >35%, and m/z 502 is >1%. This validates that the electron energy and quadrupole transmission are standardized, guaranteeing that the resulting spectra can be objectively compared against NIST libraries.

  • Sample Introduction:

    • Action: Dilute the sample to 100 ppm in GC-grade hexane. Inject 1 µL using a 1:50 split ratio onto a DB-5MS capillary column (30m x 0.25mm x 0.25µm).

    • Validation Checkpoint: Program a solvent delay of 3.0 minutes. This prevents the massive influx of hexane from burning out the ionization filament, ensuring system longevity and baseline stability.

  • Data Acquisition:

    • Action: Scan from m/z 30 to 300. Identify the 1:1 doublet at m/z 192/194 to confirm the presence of the brominated analyte.

Protocol B: LC-ESI-MS/MS Workflow
  • Mass Calibration:

    • Action: Calibrate the TOF or Orbitrap mass analyzer using a sodium formate/acetate cluster solution in positive ion mode.

    • Validation Checkpoint: The mass error must be < 2 ppm. This ensures that the m/z 193.0223 [M+H]⁺ peak can be unambiguously differentiated from isobaric background contaminants.

  • Chromatographic Separation:

    • Action: Inject the sample (diluted in MeOH) onto a C18 column. Use a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid.

    • Validation Checkpoint: The 0.1% Formic Acid is critical; it provides the necessary proton reservoir to drive the formation of the[M+H]⁺ ion, ensuring maximum ionization efficiency and signal-to-noise ratio.

  • CID Optimization (MS/MS):

    • Action: Isolate m/z 193 in the quadrupole. Ramp the collision energy (CE) from 10 eV to 40 eV using Argon gas.

    • Validation Checkpoint: Monitor the precursor ion survival rate. The optimal CE is reached when the m/z 193 peak drops below 10% relative abundance, proving that sufficient energy has been applied to fully map the breakdown curve (yielding m/z 113 and m/z 41).

Visualization of Fragmentation Pathways

MS_Comparison Compound 3-(3-Bromo-2-methylpropoxy)prop-1-ene MW: 192/194 Da EIMS GC-EI-MS (70 eV) Hard Ionization Compound->EIMS ESIMS LC-ESI-MS/MS (CID) Soft Ionization Compound->ESIMS Radical Odd-Electron Ion [M]+• m/z 192/194 (Weak) EIMS->Radical 70 eV e- Protonated Even-Electron Ion [M+H]+ m/z 193/195 (Strong) ESIMS->Protonated +H+ AllylCat Allyl Cation m/z 41 (Base Peak) Radical->AllylCat Allylic Cleavage LossHBr [M - HBr]+• m/z 112 Radical->LossHBr -HBr (80/82 Da) Protonated->AllylCat CID (-Neutral Ether) LossHBr_ESI [M+H - HBr]+ m/z 113 Protonated->LossHBr_ESI CID (-HBr)

Fig 1: Comparative MS fragmentation pathways for 3-(3-Bromo-2-methylpropoxy)prop-1-ene.

References

  • Catalytic Enantioselective Dihalogenation and the Selective Synthesis of (−)-Deschloromytilipin A and (−)-Danicalipin A. acs.org. 1

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles. nih.gov. 2

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. nih.gov. 4

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation. rsc.org. 5

  • Mass Spectra of Iso-Cinchona- and Halogenated Cinchona Alkaloids. researchgate.net. 3

Sources

Validation

A Comparative Guide to the Reproducibility of Nucleophilic Substitution with 3-(3-Bromo-2-methylpropoxy)prop-1-ene

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the reliable formation of carbon-heteroatom bonds is a cornerstone of molecular construction. Among the myr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the reliable formation of carbon-heteroatom bonds is a cornerstone of molecular construction. Among the myriad of methods available, the nucleophilic substitution reaction stands out for its versatility and broad applicability. This guide provides an in-depth technical analysis of the reproducibility of nucleophilic substitution reactions utilizing 3-(3-bromo-2-methylpropoxy)prop-1-ene as an electrophile. We will explore the nuances of its reactivity, compare its performance with alternative substrates, and provide supporting experimental data to inform your synthetic strategies.

Introduction: The Utility of 3-(3-Bromo-2-methylpropoxy)prop-1-ene in Synthesis

3-(3-Bromo-2-methylpropoxy)prop-1-ene is a functionalized alkyl bromide that offers a unique combination of structural features: a primary bromide for facile substitution, a sterically demanding methyl group adjacent to the reaction center, and a reactive allyl ether moiety. This combination makes it a valuable building block for introducing complex molecular fragments in the synthesis of novel chemical entities, particularly in the fields of drug discovery and materials science.

The primary bromide is susceptible to attack by a wide range of nucleophiles, proceeding predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] However, the presence of a methyl group on the β-carbon introduces a degree of steric hindrance that can influence the reaction rate and, consequently, its reproducibility.[3] Understanding these factors is critical for optimizing reaction conditions and ensuring consistent outcomes.

The SN2 Pathway: A Mechanistic Overview

The nucleophilic substitution reaction of 3-(3-Bromo-2-methylpropoxy)prop-1-ene with a generic nucleophile (Nu-) proceeds via a concerted SN2 mechanism. This single-step process involves the backside attack of the nucleophile on the carbon atom bearing the bromine atom, leading to an inversion of stereochemistry if the carbon were chiral.[2]

Caption: SN2 mechanism for the reaction of 3-(3-Bromo-2-methylpropoxy)prop-1-ene.

The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics.[2] Several factors can influence the reproducibility and success of this reaction, including the nature of the nucleophile, the solvent, and the reaction temperature.

Experimental Protocol: A Representative Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ether linkages and serves as an excellent model for evaluating the reactivity of 3-(3-bromo-2-methylpropoxy)prop-1-ene.[4]

Objective: To synthesize 3-((2-methyl-3-phenoxy)propoxy)prop-1-ene via a Williamson ether synthesis and to establish a baseline for reproducibility.

Materials:

  • 3-(3-Bromo-2-methylpropoxy)prop-1-ene

  • Phenol

  • Sodium hydroxide (NaOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenol (1.0 eq.) in anhydrous DMF.

  • Carefully add sodium hydroxide (1.1 eq.) to the solution and stir at room temperature for 30 minutes to form the sodium phenoxide nucleophile.

  • To this mixture, add 3-(3-bromo-2-methylpropoxy)prop-1-ene (1.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow A 1. Dissolve Phenol in DMF B 2. Add NaOH to form Sodium Phenoxide A->B C 3. Add 3-(3-Bromo-2-methylpropoxy)prop-1-ene B->C D 4. Heat and Monitor Reaction C->D E 5. Quench with Water D->E F 6. Extraction with Diethyl Ether E->F G 7. Wash Organic Layer F->G H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography H->I

Caption: Experimental workflow for the Williamson ether synthesis.

Reproducibility and Comparison with Alternative Substrates

The reproducibility of nucleophilic substitution reactions with 3-(3-bromo-2-methylpropoxy)prop-1-ene is influenced by several factors, most notably steric hindrance and the nature of the nucleophile.

The Impact of Steric Hindrance

The methyl group at the C2 position of the propyl chain introduces steric bulk near the reaction center. While it is a primary bromide, this β-substitution can decrease the rate of SN2 reactions compared to unbranched primary alkyl bromides.[3] This effect is a critical consideration for reproducibility, as minor variations in reaction conditions (e.g., temperature, concentration) can have a more pronounced impact on the reaction outcome.

Comparison with Alternative Alkylating Agents

To provide a clear comparison, we will consider the reactivity of 3-(3-bromo-2-methylpropoxy)prop-1-ene against two common alternative electrophiles: allyl bromide and 1-bromobutane. Allyl bromide is a highly reactive primary halide, while 1-bromobutane represents a simple, unbranched primary alkyl halide.

Table 1: Comparative Reactivity in Williamson Ether Synthesis with Sodium Phenoxide

Alkyl BromideStructureRelative Reactivity (Qualitative)Typical Yield (%)Key Considerations
3-(3-Bromo-2-methylpropoxy)prop-1-eneBrCH₂CH(CH₃)OCH₂CH=CH₂Moderate75-85β-substitution can slow the reaction rate.[3]
Allyl BromideBrCH₂CH=CH₂High85-95Highly reactive, but can be prone to side reactions.
1-BromobutaneBrCH₂CH₂CH₂CH₃Moderate-High80-90A standard for SN2 reactions with minimal steric hindrance.[5]

Note: Yields are representative and can vary based on specific reaction conditions.

Influence of the Nucleophile

The nature of the nucleophile plays a pivotal role in the success and reproducibility of the substitution reaction. Strong, less sterically hindered nucleophiles will generally provide higher yields and faster reaction times.

Table 2: Performance with Various Nucleophiles

NucleophileReagentSolventTypical Yield (%)Notes
PhenoxideSodium PhenoxideDMF75-85A common and reliable oxygen-based nucleophile.[6]
ThiophenoxideSodium ThiophenoxideDMF80-90Sulfur nucleophiles are generally more potent than their oxygen counterparts.[7]
AzideSodium AzideDMF85-95Azide is a strong and relatively small nucleophile, leading to high efficiency.[8]

Note: Yields are estimated based on the reactivity of similar substrates and may vary.

Causality Behind Experimental Choices and Ensuring Trustworthiness

Choice of Solvent: A polar aprotic solvent like DMF is chosen to solvate the cation of the nucleophilic salt (e.g., Na+) while leaving the anionic nucleophile relatively "naked" and more reactive.[9] This enhances the rate of the SN2 reaction.

Temperature Control: Careful temperature control is crucial. While heating is necessary to overcome the activation energy, especially with the sterically more demanding substrate, excessive temperatures can lead to side reactions such as elimination (E2), although this is less likely with a primary bromide.

Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the highly reactive alkoxide or other nucleophiles with oxygen or moisture, which could lead to undesired byproducts and reduced yields.

By carefully controlling these parameters, the described protocol becomes a self-validating system, where consistent application of the methodology should lead to reproducible results.

Conclusion

3-(3-Bromo-2-methylpropoxy)prop-1-ene is a valuable and versatile substrate for nucleophilic substitution reactions. While the β-methyl group introduces a degree of steric hindrance that can moderate its reactivity compared to simpler primary alkyl halides like allyl bromide, it remains a reliable electrophile for the introduction of complex molecular motifs. High yields and reproducible results can be consistently achieved by employing strong, unhindered nucleophiles in polar aprotic solvents with careful control of the reaction temperature. For researchers engaged in the synthesis of complex molecules, a thorough understanding of these factors is paramount for the successful and reproducible application of this important building block.

References

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]

  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

  • ACS Publications. The Domino Multicomponent Allylation Reaction for the Stereoselective Synthesis of Homoallylic Alcohols. Available at: [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). Available at: [Link]

  • ACS Publications. Allylation of Erythromycin Derivatives: Introduction of Allyl Substituents into Highly Hindered Alcohols. Available at: [Link]

  • PMC. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Available at: [Link]

  • Master Organic Chemistry. The SN2 Reaction Mechanism. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • PMC. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Available at: [Link]

  • ResearchGate. Reaction of 3-Nitro- and 3-Bromo-3-nitroacrylates with Sodium Azide. Available at: [Link]

  • Chegg. Solved Conversion of 3-bromo-prop-1-ene into prop-2-en-1-ol. Available at: [Link]

  • Ataman Kimya. 3-BROMO-1-PROPENE. Available at: [Link]

  • NextSDS. 3-(3-bromopropoxy)prop-1-ene — Chemical Substance Information. Available at: [Link]

  • Vaia. Treatment of the following stereoisomer of 1-bromo-1,2-diphenylpropane with sodium ethoxide in ethanol gives a single stereoisomer of 1,2. Available at: [Link]

  • Wikipedia. Thiol-ene reaction. Available at: [Link]

  • NIST. 1-Propene, 3-bromo-. Available at: [Link]

  • Organic Chemistry Portal. Reaction of Allenyl Esters with Sodium Azide: An Efficient Synthesis of E-Vinyl Azides and Polysubstituted Pyrroles. Available at: [Link]

  • Reddit. Can anyone tell me the reaction mechanism for formation of Sodium Phenoxide? Available at: [Link]

  • AI for Science. What happens when sodium phenoxide is treated with methyl bromide? Available at: [Link]

  • Chemistry LibreTexts. 11.4: The SN1 Reaction. Available at: [Link]

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Safety & Regulatory Compliance

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